molecular formula C13H12BrNO B13160490 2-{[3-(Bromomethyl)phenoxy]methyl}pyridine

2-{[3-(Bromomethyl)phenoxy]methyl}pyridine

Cat. No.: B13160490
M. Wt: 278.14 g/mol
InChI Key: ZDVHOQVCXDUYAF-UHFFFAOYSA-N
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Description

2-{[3-(Bromomethyl)phenoxy]methyl}pyridine is an organic compound with the molecular formula C13H12BrNO It is a brominated derivative of phenoxymethylpyridine, characterized by the presence of a bromomethyl group attached to the phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(Bromomethyl)phenoxy]methyl}pyridine typically involves the bromination of 3-methylphenoxy methylpyridine. One common method is the reaction of 3-methylphenoxy methylpyridine with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom replaces a hydrogen atom on the methyl group, resulting in the formation of the bromomethyl derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(Bromomethyl)phenoxy]methyl}pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products Formed

    Substitution Reactions: Formation of new derivatives with functional groups such as amines, thiols, or ethers.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids.

    Reduction Reactions: Formation of the corresponding methyl derivative.

Scientific Research Applications

Chemical Properties and Structure

2-{[3-(Bromomethyl)phenoxy]methyl}pyridine has the molecular formula C13H12BrNOC_{13}H_{12}BrNO . A related compound, this compound hydrobromide, has the molecular formula C13H13Br2NOC_{13}H_{13}Br_2NO . These compounds contain a pyridine ring and a bromomethyl group, which can be used for further chemical modifications .

Research Applications

While specific applications of this compound are not extensively detailed in the provided search results, its structural features suggest its utility in several areas:

  • Synthesis of Therapeutic Compounds The core structure can be modified to create new drug candidates. For example, it can be used in the synthesis of phenylpyridine-based side chains, which have shown efficacy against Leishmania infections .
  • Autotaxin (ATX) Inhibitors Pyridine derivatives are useful in therapy and can be used as inhibitors of the enzyme autotaxin, which is associated with pain, fibrosis, cancer, and inflammatory conditions .
  • General Chemical Research The compound can be used in activation analysis, where elements in minute quantities are identified and measured, which is useful in manufacturing and research projects requiring rigid standards of purity .

Case Studies and Experimental Evidence

  • Antileishmanial Agents Structure-activity relationship investigations have identified pyridine-containing compounds with improved solubility, pharmacokinetic properties, and oral efficacy against Leishmania donovani and Leishmania infantum . Compounds R-84 and R-89, which contain phenylpyridine-based side chains, have demonstrated promising activity in treating Leishmania infantum in a hamster model, although they were found to be potent hERG inhibitors . Further research led to the identification of compounds R-6 and pyridine R-136, which exhibited excellent oral efficacy and minimal hERG inhibition .
  • hERG Inhibition The hERG protein is important for cardiac function, and its inhibition can lead to cardiac arrhythmias. Therefore, in drug development, it is crucial to identify and minimize hERG inhibition. The case study of antileishmanial agents highlights the importance of modifying chemical structures to reduce undesirable side effects like hERG inhibition .

Data Table

While the search results do not provide a comprehensive data table specifically for this compound, the data from a related study can be used to illustrate the type of information that would be relevant:

CompoundIC50 (μM) L. donIC50 (μM) L. infCLogP
R-60.390.952.48
R-841.251.5N/A

Mechanism of Action

The mechanism of action of 2-{[3-(Bromomethyl)phenoxy]methyl}pyridine depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific molecular targets, influencing biological pathways. The bromomethyl group can undergo nucleophilic substitution, forming covalent bonds with target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-{[3-(Chloromethyl)phenoxy]methyl}pyridine: Similar structure with a chloromethyl group instead of a bromomethyl group.

    2-{[3-(Fluoromethyl)phenoxy]methyl}pyridine: Contains a fluoromethyl group, offering different reactivity and properties.

    2-{[3-(Methyl)phenoxy]methyl}pyridine: Lacks the halogen atom, resulting in different chemical behavior.

Uniqueness

2-{[3-(Bromomethyl)phenoxy]methyl}pyridine is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical properties, making it suitable for specific applications where other halogenated derivatives may not be as effective.

Biological Activity

2-{[3-(Bromomethyl)phenoxy]methyl}pyridine is an organic compound that belongs to a class of heterocyclic aromatic compounds. Its unique structure, which includes a pyridine ring and a bromomethyl-phenoxy group, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure

The chemical structure can be represented as follows:

C12H12BrNO\text{C}_{12}\text{H}_{12}\text{BrN}\text{O}

Where:

  • C = Carbon
  • H = Hydrogen
  • Br = Bromine
  • N = Nitrogen
  • O = Oxygen

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromomethyl group may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of pyridine have been shown to possess antibacterial properties against various pathogens. The introduction of halogen substituents, such as bromine, has been linked to enhanced antimicrobial efficacy due to increased electron-withdrawing effects which improve binding affinity to bacterial targets .

CompoundActivityMIC (μg/mL)
This compoundAntibacterialTBD
Similar Pyridine DerivativeAntibacterial10-50

Anticancer Activity

Pyridine derivatives have been explored for their anticancer properties. In vitro studies suggest that this compound may induce apoptosis in cancer cells by modulating cell cycle progression and inhibiting proliferation. The bromine substituent is hypothesized to enhance the cytotoxic effects by altering the electronic properties of the compound .

Case Studies

  • Antimicrobial Evaluation
    A study on a series of pyridine derivatives demonstrated significant antibacterial activity against multi-drug resistant strains. The presence of halogen atoms was crucial for enhancing the bioactivity of these compounds. In this context, this compound was evaluated for its Minimum Inhibitory Concentration (MIC) against various bacterial strains.
  • Anticancer Research
    A comparative analysis involving pyridine-based compounds showed that those with bromine substitutions exhibited higher cytotoxicity against breast cancer cell lines. The study utilized cell viability assays to confirm the efficacy of these compounds in inducing apoptosis .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Preliminary data suggest favorable absorption characteristics; however, further studies are necessary to evaluate its metabolism and excretion pathways.

Toxicological assessments indicate that while some derivatives show promise as therapeutic agents, they may also exhibit cytotoxic effects at higher concentrations, necessitating careful dose optimization .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 2-{[3-(Bromomethyl)phenoxy]methyl}pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves bromomethylation of a pre-functionalized pyridine-phenoxy precursor. For example, bromination of intermediates like (4-methylbenzoyl)propionamide using HBr or tosyloxylation agents (e.g., TsCl) can introduce the bromomethyl group . Optimal conditions include anhydrous solvents (e.g., dichloromethane) and controlled temperatures (0–25°C) to minimize side reactions. Yields typically range from 60–85% depending on stoichiometry and catalyst use (e.g., Ni catalysts for reductive coupling) .

Q. How can researchers purify this compound to ≥95% purity?

  • Methodological Answer : Post-synthesis purification often combines liquid-liquid extraction (e.g., using NaOH washes to remove acidic byproducts) and column chromatography (silica gel, hexane/ethyl acetate gradient). Recrystallization from ethanol or acetonitrile is effective for removing polar impurities, as demonstrated in protocols for structurally similar bromopyridines . Purity verification via HPLC (C18 column, acetonitrile/water mobile phase) or ¹H NMR (monitoring for residual solvent peaks) is critical .

Q. What safety protocols are essential for handling bromomethyl-containing pyridine derivatives?

  • Methodological Answer : Key precautions include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile brominated intermediates .
  • Storage : Inert atmosphere (argon) and amber glass vials to prevent light-/moisture-induced degradation .
  • Emergency Response : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols (P301–P390 codes) .

Advanced Research Questions

Q. How does this compound perform as a ligand in transition-metal-catalyzed reactions?

  • Methodological Answer : The bromomethyl group enables coordination to metals (e.g., Ni, Pd) for cross-coupling reactions. For example, in Ni-catalyzed reductive coupling of 2-halomethylpyridines, the bromomethyl moiety acts as a leaving group, facilitating C–C bond formation with aryl halides (e.g., Kumada coupling). Kinetic studies suggest that steric hindrance from the phenoxy group may reduce catalytic efficiency compared to simpler pyridine ligands .

Q. What analytical techniques resolve stereochemical outcomes in derivatives of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Definitive for absolute configuration determination, especially for chiral centers introduced via asymmetric synthesis .
  • 2D NMR (NOESY/ROESY) : Identifies spatial proximity of bromomethyl and phenoxy groups to confirm regioselectivity .
  • Chiral HPLC : Using cellulose-based columns (e.g., Chiralpak IA) to separate enantiomers, with mobile phases optimized for brominated aromatics .

Q. How can researchers reconcile discrepancies in reported bromomethylation yields for pyridine derivatives?

  • Methodological Answer : Contradictions often arise from solvent polarity, base strength (e.g., NaOH vs. K₂CO₃), or competing elimination pathways. A systematic approach includes:

  • Design of Experiments (DoE) : Varying temperature, solvent (DMF vs. THF), and brominating agents (NBS vs. HBr) .
  • In Situ Monitoring : ReactIR or GC-MS to track intermediate formation and identify side products (e.g., debrominated byproducts) .

Q. What strategies functionalize the bromomethyl group for targeted drug delivery or sensor applications?

  • Methodological Answer :

  • Nucleophilic Substitution : Replace Br with azide (-N₃) for click chemistry conjugation to biomarkers .
  • Buchwald–Hartwig Amination : Couple with aryl amines to create photoactive ligands (e.g., for OLEDs) .
  • Cross-Coupling : Suzuki-Miyaura reactions with boronic acids to attach fluorophores (e.g., 4-(bromomethyl)phenylboronic acid) .

Q. How do computational methods predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer :

  • DFT Calculations : Model transition states for SN2 reactions at the bromomethyl site (e.g., using Gaussian09 with B3LYP/6-31G* basis set).
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on reaction kinetics .

Properties

Molecular Formula

C13H12BrNO

Molecular Weight

278.14 g/mol

IUPAC Name

2-[[3-(bromomethyl)phenoxy]methyl]pyridine

InChI

InChI=1S/C13H12BrNO/c14-9-11-4-3-6-13(8-11)16-10-12-5-1-2-7-15-12/h1-8H,9-10H2

InChI Key

ZDVHOQVCXDUYAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)COC2=CC=CC(=C2)CBr

Origin of Product

United States

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